Tyroserleutide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

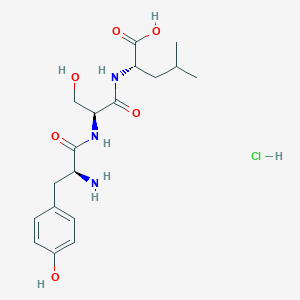

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJGHKJCNANIKM-WDTSGDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyroserleutide Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu, YSL), has demonstrated notable antineoplastic and immunomodulatory activities.[1][2] Initially isolated from porcine spleen degradation products, this small molecule peptide has been investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma (HCC).[2][3] Although its clinical development for liver cancer was discontinued (B1498344) in Phase III, the molecular mechanisms underpinning its therapeutic effects remain a significant area of interest for oncology research.[4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Tyroserleutide, summarizing key experimental findings and elucidating the involved signaling pathways.

Core Antineoplastic Mechanisms

Tyroserleutide exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and inhibition of metastasis. These actions are driven by the modulation of several key cellular pathways.

Induction of Apoptosis

Tyroserleutide is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.[3] Experimental evidence indicates that the peptide can directly target mitochondria, leading to a cascade of events culminating in programmed cell death.[3]

Key Molecular Events:

-

Mitochondrial Localization: Fluorescent tracing studies have shown that Tyroserleutide preferentially accumulates in the mitochondria of human hepatocellular carcinoma cells (BEL-7402).[3]

-

Mitochondrial Disruption: The compound directly causes a collapse of the mitochondrial membrane potential (Δψm) and induces mitochondrial swelling.[3] This suggests that Tyroserleutide may trigger the opening of the mitochondrial permeability transition pore (MPTP).

-

Modulation of Apoptotic Proteins: The pro-apoptotic activity is further supported by the downregulation of the anti-apoptotic protein Bcl-2.[2]

The proposed signaling pathway for Tyroserleutide-induced apoptosis is visualized below.

Caption: Proposed mitochondrial pathway for Tyroserleutide-induced apoptosis.

Cell Cycle Arrest

Tyroserleutide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[5] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.

Key Molecular Events:

-

Upregulation of CDKIs: The mechanism involves the significant upregulation of the mRNA and protein expression of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[5] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for G1/S transition.

-

Downregulation of Proliferation Marker: Concurrently, Tyroserleutide decreases the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[5]

The workflow for Tyroserleutide's effect on the cell cycle is depicted below.

Caption: Logical flow of Tyroserleutide-induced G0/G1 cell cycle arrest.

Inhibition of Tumor Metastasis

A critical aspect of Tyroserleutide's antineoplastic activity is its ability to inhibit tumor cell metastasis.[6] This is achieved by interfering with cell adhesion and invasion, two crucial steps in the metastatic cascade.

Key Molecular Events:

-

Downregulation of ICAM-1: Tyroserleutide significantly inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][6] ICAM-1 is an adhesion molecule that plays a vital role in the adhesion of tumor cells to the endothelium and extracellular matrix, facilitating their dissemination.[6]

-

Inhibition of MMPs: The peptide has been observed to decrease the mRNA level, protein expression, and activity of matrix metalloproteinases MMP-2 and MMP-9.[6] These enzymes are crucial for degrading the extracellular matrix, a necessary step for tumor cell invasion.[6]

The mechanism of anti-metastatic action is illustrated in the following diagram.

Caption: Inhibition of key molecules in the metastatic cascade by Tyroserleutide.

Additional Potential Mechanisms

While the above mechanisms are well-documented, other pathways have been proposed to contribute to Tyroserleutide's effects:

-

PI3K Pathway Inhibition: Some evidence suggests that Tyroserleutide may inhibit phosphatidylinositol 3-kinase (PI3K), a central kinase in cell proliferation and survival pathways. This action may be linked to the Ca2+/calmodulin pathway.[1][4]

-

Immunomodulatory Effects: Tyroserleutide has been shown to enhance the proliferation of mouse spleen lymphocytes, the phagocytic activity of peritoneal macrophages, and the activity of natural killer (NK) cells, indicating a potential role in stimulating an anti-tumor immune response.[2]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Tyroserleutide.

| Parameter | Model System | Treatment Details | Result | Reference |

| Anti-Tumor Activity (In Vivo) | Murine H22 Hepatocarcinoma Model | 10-80 µg/kg, i.p. injection, daily | Dose-dependent increase in survival time (e.g., 35.06 days at 80 µg/kg vs. control) | [2] |

| Inhibition of Adhesion (In Vitro) | SK-HEP-1 Cells on Matrigel | 0.2 and 0.4 mg/mL for 72 hrs | Up to 28.67% inhibition of adhesion | [6] |

| Inhibition of Invasion (In Vitro) | SK-HEP-1 Cells (Transwell Assay) | 0.2 and 0.4 mg/mL for 72 hrs | 19.33% and 33.70% inhibition, respectively | [6] |

| Combination Therapy (In Vivo) | Nude Mice with BEL-7402 Xenografts | YSL + mid-dose doxorubicin (B1662922) | Tumor inhibition rate of 56.15% (vs. 53.35% for doxorubicin alone) | [7] |

Cited Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the methodologies for key experiments can be outlined as follows.

Cell Viability and Proliferation Assay (MTS Method)

-

Objective: To determine the effect of Tyroserleutide on the proliferation of cancer cells.

-

Methodology: Human hepatocarcinoma BEL-7402 cells are seeded in 96-well plates.[5] After cell attachment, they are treated with various concentrations of Tyroserleutide for specified time periods. The MTS (dimethylthiazol-carboxymethoxyphenyl-sulfophenyl-tetrazolium) reagent is then added to each well. Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is soluble in the culture medium. The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The quantity of formazan is directly proportional to the number of living cells in the culture.[5]

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Tyroserleutide.

-

Methodology: BEL-7402 cells are treated with Tyroserleutide for a defined period.[5] Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C. After fixation, cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A. The DNA content of individual cells is then analyzed using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins (e.g., ICAM-1, MMP-2, p21, p27, PCNA) following Tyroserleutide treatment.

-

Methodology: SK-HEP-1 or BEL-7402 cells are treated with Tyroserleutide.[5][6] Total protein is extracted from the cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6] Protein concentration is determined using an assay like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane. The membrane is blocked with a protein solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.[6]

Cell Invasion Assay (Transwell Chamber)

-

Objective: To assess the ability of Tyroserleutide to inhibit cancer cell invasion through an extracellular matrix.

-

Methodology: Transwell chambers with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane matrix.[6] SK-HEP-1 cells, pretreated with Tyroserleutide or a control medium, are seeded into the upper compartment in a serum-free medium. The lower compartment is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or lung tissue extracts).[6] After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed and stained (e.g., with H&E or crystal violet). The number of invading cells is then counted under a microscope. The inhibition rate is calculated by comparing the number of invading cells in the treated groups to the control group.[6]

References

- 1. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyroserleutide hydrochloride | 852982-42-4 | MOLNOVA [molnova.com]

- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyroserleutide - Shenzhen Kangzhe Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 5. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of the Tripeptide Tyroserleutide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (Tyr-Ser-Leu or YSL) is a tripeptide with promising anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC). Initially discovered through extraction from porcine spleen, its reproducible and scalable production is now achievable through chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, purification, and characterization of Tyroserleutide. It further details its mechanism of action, including its impact on critical signaling pathways and presents key quantitative data from preclinical studies. This document is intended to serve as a resource for researchers and professionals involved in the development of novel peptide-based therapeutics.

Discovery and Natural Origin

Tyroserleutide was first identified as a naturally occurring tripeptide isolated from the spleen of pigs.[1] This discovery highlighted the potential of endogenous peptides as regulators of cellular processes and as templates for therapeutic drug design. While extraction from a natural source was the initial method of procurement, this approach presents challenges in terms of yield, purity, and scalability for clinical and commercial development. Consequently, chemical synthesis has become the standard for producing Tyroserleutide for research and pharmaceutical applications.

Chemical Synthesis of Tyroserleutide

The chemical synthesis of Tyroserleutide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration.

Experimental Protocol: Solid-Phase Synthesis of Tyroserleutide (Tyr-Ser-Leu)

This protocol outlines the manual synthesis of Tyroserleutide on a Rink Amide resin, which upon cleavage yields a C-terminal amide, a common feature in bioactive peptides.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-Leu-OH

-

Fmoc-L-Ser(tBu)-OH

-

Fmoc-L-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Solid Phase Peptide Synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

-

First Amino Acid Coupling (Leucine):

-

Drain the DMF.

-

Activate Fmoc-L-Leu-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Serine):

-

Activate Fmoc-L-Ser(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Repeat step 3.

-

Third Amino Acid Coupling (Tyrosine):

-

Activate Fmoc-L-Tyr(tBu)-OH (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide pellet under vacuum.

-

Workflow for Synthesis and Purification

References

The Structural and Mechanistic Landscape of Tyroserleutide (YSL): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (B1684654) (YSL), a tripeptide with the sequence L-Tyrosyl-L-seryl-L-leucine, has demonstrated notable anti-neoplastic properties, positioning it as a molecule of interest in oncology research. This technical guide synthesizes the current understanding of YSL's structure and its mechanisms of action. While the primary amino acid sequence is well-established, higher-order structural details remain largely uncharacterized in publicly accessible literature. This document outlines the known chemical and physical properties of YSL, summarizes its biological activities with available quantitative data, and visually represents its proposed signaling pathways. It is important to note that detailed experimental protocols for many of the cited studies are not extensively available in the public domain.

Core Structural and Physicochemical Properties

Tyroserleutide is a linear tripeptide composed of the amino acids Tyrosine, Serine, and Leucine.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Ser-Leu (YSL) | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | [1] |

| Molecular Formula | C18H27N3O6 | [1] |

| Molecular Weight | 381.4 g/mol | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |

| CAS Number | 138168-48-6 | [1] |

As a small, linear peptide, YSL is unlikely to possess a stable, globular tertiary structure akin to larger proteins. Its conformation is likely flexible and dependent on the surrounding microenvironment. To date, no publicly available studies utilizing techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to define a specific three-dimensional structure for YSL have been identified.

Mechanism of Action and Signaling Pathways

The anti-tumor activity of Tyroserleutide is multifaceted, involving the modulation of key signaling pathways implicated in cell growth, adhesion, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/Akt signaling pathway and the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1). There is also evidence to suggest a direct pro-apoptotic effect on mitochondria.

Inhibition of the PI3K/Akt Signaling Pathway

YSL has been shown to interfere with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival. The proposed mechanism involves the inhibition of PI3K activity, which in turn prevents the phosphorylation and activation of Akt. This disruption leads to downstream effects that favor cell cycle arrest and apoptosis.

Downregulation of ICAM-1 Expression

YSL has been observed to inhibit the expression of ICAM-1, a cell surface glycoprotein (B1211001) that plays a crucial role in tumor cell invasion, adhesion, and metastasis. By reducing ICAM-1 levels, YSL may impede the ability of cancer cells to interact with their microenvironment and metastasize.

Direct Mitochondrial Action

Studies have indicated that YSL may directly target mitochondria, the powerhouses of the cell, to induce apoptosis. This direct action is a significant aspect of its anti-cancer activity.

Quantitative Biological Activity Data

The biological effects of Tyroserleutide have been quantified in several studies. The following table summarizes some of the available data. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

| Activity | Cell Line | Concentration/Dose | Result | Reference |

| Inhibition of Cell Proliferation | Human Hepatocellular Carcinoma (BEL-7402) | 160 µg/kg/day (in vivo) | 64.17% inhibition rate | [2] |

| Inhibition of Cell Invasion | Human Hepatocellular Carcinoma (SK-HEP-1) | 0.2 mg/mL | 19.33% inhibition | [2] |

| Inhibition of Cell Invasion | Human Hepatocellular Carcinoma (SK-HEP-1) | 0.4 mg/mL | 33.70% inhibition | [2] |

| Cytotoxicity (IC50) with Transporter | MCF-7 | 0.27 mM (with 4.0 μM 5F–C12 transporter) | 16.1-fold improvement in IC50 | [3] |

| Inhibition of Cell Proliferation | Mouse Melanoma (B16-F10) | 0.01-100 µg/mL | 28.11% inhibition | [4] |

| Inhibition of Cell Adhesion | Mouse Melanoma (B16-F10) | Not specified | 29.15% inhibition | [4] |

| Inhibition of Cell Invasion | Mouse Melanoma (B16-F10) | Not specified | 35.31% inhibition | [4] |

Experimental Methodologies

While detailed, step-by-step protocols for the biological assays performed with Tyroserleutide are not consistently provided in the literature, the common techniques employed include:

-

Western Blotting: Used to detect the protein expression levels of ICAM-1. This typically involves protein extraction from treated and untreated cells, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies against ICAM-1 and a loading control.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to measure the mRNA expression levels of genes such as ICAM-1. This involves RNA extraction, reverse transcription to cDNA, and amplification of the target gene using specific primers.

-

Cell-Based Assays:

-

Proliferation/Viability Assays (e.g., MTT, MTS): To assess the effect of YSL on cancer cell growth and survival.

-

Adhesion Assays: To quantify the ability of cancer cells to adhere to extracellular matrix components or endothelial cell monolayers after treatment with YSL.

-

Invasion Assays (e.g., Transwell/Boyden chamber assays): To measure the ability of cancer cells to migrate through a basement membrane matrix in the presence or absence of YSL.

-

-

In Vivo Tumor Models: Studies have utilized animal models, such as nude mice with xenografted human tumors, to evaluate the anti-tumor efficacy of YSL in a living organism.

The following diagram illustrates a general workflow for assessing the impact of YSL on ICAM-1 expression.

Conclusion and Future Directions

Tyroserleutide (YSL) is a tripeptide with a well-defined primary structure and demonstrated anti-neoplastic activity. Its mechanisms of action appear to converge on the inhibition of critical cell signaling pathways (PI3K/Akt) and cell adhesion molecules (ICAM-1), as well as through direct mitochondrial-mediated apoptosis. While the foundational knowledge of its biological effects is established, a significant gap exists in the understanding of its three-dimensional structure and the precise, detailed protocols of the experiments in which its activity was assessed. Future research efforts should focus on elucidating the conformational properties of YSL, which may aid in the design of more potent analogues. Furthermore, the publication of detailed experimental methodologies would be invaluable for the reproducibility and advancement of research in this area.

References

- 1. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Impact of MMP-2 and MMP-9 enzyme activity on wound healing, tumor growth and RACPP cleavage | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition by tyroserleutide (YSL) on the invasion and adhesion of the mouse melanoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyroserleutide Hydrochloride: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyroserleutide (B1684654) hydrochloride, a synthetic tripeptide (Tyr-Ser-Leu), has demonstrated notable anti-neoplastic properties, particularly in the context of hepatocellular carcinoma (HCC).[1] Its mechanism of action is multifaceted, with a significant impact on the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that governs cell proliferation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular mechanisms by which Tyroserleutide hydrochloride exerts its inhibitory effects on the PI3K/AKT pathway, supported by available data and detailed experimental methodologies.

Core Mechanism of Action

Tyroserleutide's primary inhibitory effect on the PI3K/AKT pathway is not through direct enzymatic inhibition but rather through the modulation of key regulatory proteins within the cascade. Research conducted on human hepatocellular carcinoma BEL-7402 cells has elucidated a dual-pronged approach: the upregulation of a tumor suppressor and the downregulation of key pro-survival kinases.[1]

Specifically, Tyroserleutide has been shown to:

-

Upregulate PTEN: It increases both the mRNA and protein expression of the tumor suppressor PTEN (Phosphatase and Tensin homolog).[1] PTEN acts as a critical negative regulator of the PI3K/AKT pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby terminating PI3K signaling.

-

Inhibit AKT and PDK1: The compound inhibits the mRNA and protein expression of AKT (also known as Protein Kinase B), a central node in the pathway.[1] Furthermore, it decreases the kinase activities of both AKT and its upstream activator, PDK1 (Phosphoinositide-dependent kinase 1).[1]

This rebalancing of the PTEN/AKT axis effectively curtails the propagation of tumor cell proliferation signals.[1]

An earlier study also suggested that Tyroserleutide's effects may be mediated by its ability to decrease the expression of Calmodulin (CaM). CaM can associate with the p85 regulatory subunit of PI3K, enhancing its activity. By downregulating CaM, Tyroserleutide may indirectly inhibit PI3K activity.[3]

Downstream Consequences of PI3K/AKT Pathway Inhibition

The inhibition of AKT activity by Tyroserleutide triggers a cascade of downstream events that collectively contribute to its anti-cancer effects:[1]

-

Cell Cycle Arrest: Inhibition of AKT leads to the upregulation of cell cycle regulatory factors p21 and p27, which act to repress the cell cycle and inhibit tumor cell proliferation.[1]

-

Induction of Apoptosis:

-

AKT inactivation decreases the phosphorylation of MDM2, which in turn leads to an increase in the protein level of the tumor suppressor p53, a potent inducer of apoptosis.[1]

-

The removal of AKT's inhibitory phosphorylation of the pro-apoptotic protein Bad allows it to become active. This can lead to a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately damaging mitochondria and inducing apoptosis.[1]

-

Data Presentation

| Target Molecule | Parameter Measured | Effect of Tyroserleutide | Reference |

| PTEN | mRNA Expression | Upregulated | [1] |

| PTEN | Protein Expression | Upregulated | [1] |

| PTEN | Activity | Increased | [1] |

| AKT | mRNA Expression | Inhibited | [1] |

| AKT | Protein Expression | Inhibited | [1] |

| AKT | Kinase Activity | Decreased | [1] |

| PDK1 | Kinase Activity | Decreased | [1] |

| p21 | Expression | Upregulated | [1] |

| p27 | Expression | Upregulated | [1] |

| MDM2 | Phosphorylation | Decreased | [1] |

| p53 | Protein Level | Increased | [1] |

| Bad | Phosphorylation | Decreased (leading to activation) | [1] |

| Bcl-2 | Protein Level | Potentially Decreased | [1] |

| Bcl-XL | Protein Level | Potentially Decreased | [1] |

| Calmodulin (CaM) | mRNA and Protein Expression | Decreased | [3] |

| PI3K (p85 subunit) | mRNA and Protein Expression | Reduced | [3] |

| PI3K (p110α/γ subunits) | mRNA Level | Reduced | [3] |

| PI3K | Activity | Inhibited | [3] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be used to elucidate the effects of this compound on the PI3K/AKT pathway.

Disclaimer: These are generalized protocols based on standard molecular biology techniques. The precise conditions, concentrations, and reagents used in the cited studies were not available in the public domain and should be optimized for specific experimental setups.

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma cell line (e.g., BEL-7402).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., sterile PBS) to create a stock solution. Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells are incubated for specified time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the mRNA expression levels of target genes such as PTEN and AKT.

-

RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for PTEN, AKT, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.

-

Reaction Setup (per well):

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 10 min

-

40 Cycles:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt Curve Analysis

-

-

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blot Analysis

This protocol is used to determine the protein expression levels of PTEN, total AKT, phosphorylated AKT (p-AKT), and other downstream targets.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysate is incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

The membrane is incubated with primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-AKT, rabbit anti-p-AKT (Ser473), mouse anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, goat anti-mouse HRP) for 1 hour at room temperature.

-

The membrane is washed again three times with TBST.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Tyroserleutide on the PI3K/AKT pathway.

Experimental Workflow

Caption: Workflow for analyzing Tyroserleutide's effects.

References

- 1. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma [mdpi.com]

- 3. Effects of tyroserleutide on gene expression of calmodulin and PI3K in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tyroserleutide in Inducing Apoptosis in Liver Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyroserleutide (YSL), a tripeptide compound, has demonstrated significant anti-tumor activity in hepatocellular carcinoma (HCC). This technical guide delineates the molecular mechanisms underlying YSL-induced apoptosis in liver cancer cells, with a focus on its interaction with key signaling pathways. This document provides a comprehensive overview of the experimental evidence, detailed protocols for relevant assays, and visual representations of the involved biological processes to support further research and drug development efforts in the field of liver cancer therapeutics.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The quest for novel therapeutic agents with high efficacy and low toxicity is paramount. Tyroserleutide (YSL), a tripeptide composed of L-tyrosine, L-serine, and L-leucine, has emerged as a promising candidate, exhibiting inhibitory effects on the growth and metastasis of liver cancer.[1] Early research has indicated that YSL can induce apoptosis in liver cancer cells by targeting the mitochondria.[1] This guide provides an in-depth exploration of the signaling pathways modulated by YSL to exert its pro-apoptotic effects.

Mechanism of Action: The PI3K/Akt Signaling Pathway

Current evidence strongly suggests that Tyroserleutide's primary mechanism for inducing apoptosis in liver cancer cells involves the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Upregulation of PTEN

Tyroserleutide has been shown to up-regulate the expression and activity of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), in BEL-7402 human hepatocellular carcinoma cells.[1] PTEN is a crucial negative regulator of the PI3K/Akt pathway.

Inhibition of Akt

By increasing PTEN activity, Tyroserleutide effectively inhibits the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The inactivation of Akt is a pivotal event that triggers a cascade of downstream effects culminating in apoptosis.

Downstream Effects of Akt Inhibition

The inhibition of Akt by Tyroserleutide leads to several key downstream events that promote apoptosis:

-

Cell Cycle Arrest: Akt inhibition leads to the up-regulation of cell cycle regulatory proteins p21 and p27, which act to halt the cell cycle and inhibit tumor cell proliferation.[1]

-

p53 Activation: Inactivation of Akt decreases the phosphorylation of MDM2, a negative regulator of the tumor suppressor p53. This leads to an increase in p53 protein levels, which can then transcriptionally activate pro-apoptotic genes.[1]

-

Modulation of Bcl-2 Family Proteins: The inactivation of Akt removes its inhibitory effect on the pro-apoptotic protein Bad. This can lead to a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] The subsequent shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a critical step in initiating the mitochondrial pathway of apoptosis.

Quantitative Data on Tyroserleutide's Effects

The following tables summarize the available quantitative data on the anti-tumor effects of Tyroserleutide.

Table 1: In Vivo Tumor Growth Inhibition

| Cell Line Xenograft | Treatment Dose (µg/kg/day) | Tumor Growth Inhibition Rate (%) | Source |

| BEL-7402 | 80 | 40.26 | [2] |

| BEL-7402 | 160 | 64.17 | [2] |

| BEL-7402 | 320 | 59.19 | [2] |

| BEL-7402 | 80 | 21.66 | [1] |

| BEL-7402 | 160 | 41.34 | [1] |

| BEL-7402 | 320 | 34.78 | [1] |

Note: Variations in inhibition rates between studies may be attributed to differences in experimental conditions.

Table 2: In Vitro Cell Viability (MTT Assay)

| Cell Line | Tyroserleutide Concentration | Incubation Time | % Cell Viability (Relative to Control) |

| BEL-7402 | Data not available | Data not available | Data not available |

| HepG2 | Data not available | Data not available | Data not available |

| SMMC-7721 | Data not available | Data not available | Data not available |

Note: Specific IC50 values and percentage of cell viability at different concentrations for Tyroserleutide in liver cancer cell lines were not explicitly available in the reviewed literature. It is anticipated that Tyroserleutide would exhibit a dose-dependent decrease in cell viability.

Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay)

| Cell Line | Tyroserleutide Concentration | Incubation Time | % Apoptotic Cells (Early + Late) |

| BEL-7402 | Data not available | Data not available | Data not available |

| HepG2 | Data not available | Data not available | Data not available |

| SMMC-7721 | Data not available | Data not available | Data not available |

Note: While studies confirm Tyroserleutide induces apoptosis, specific quantitative data from Annexin V assays were not found. A dose-dependent increase in the percentage of apoptotic cells is the expected outcome.

Table 4: Modulation of Apoptotic Proteins (Western Blot)

| Cell Line | Protein | Tyroserleutide Treatment | Fold Change in Expression (Relative to Control) |

| BEL-7402 | Bax | Data not available | Expected Increase |

| BEL-7402 | Bcl-2 | Data not available | Expected Decrease |

| BEL-7402 | PTEN | Data not available | Expected Increase |

| BEL-7402 | p-Akt | Data not available | Expected Decrease |

Note: Qualitative data indicates Tyroserleutide modulates these proteins. However, specific quantitative densitometry results were not available. The expected trend is an increase in the Bax/Bcl-2 ratio.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of Tyroserleutide.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of Tyroserleutide on liver cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

-

Liver cancer cell lines (e.g., HepG2, BEL-7402, SMMC-7721)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tyroserleutide (YSL) stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Tyroserleutide in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Tyroserleutide. Include untreated control wells (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage of cell viability against the concentration of Tyroserleutide to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Tyroserleutide.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.

Materials:

-

Liver cancer cells

-

Tyroserleutide (YSL)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Tyroserleutide for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blot

Objective: To determine the effect of Tyroserleutide on the expression levels of key apoptotic and signaling proteins (e.g., Bax, Bcl-2, PTEN, Akt, p-Akt).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

-

Liver cancer cells

-

Tyroserleutide (YSL)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-PTEN, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with Tyroserleutide for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in Tyroserleutide's mechanism of action and the experimental workflows.

References

Tyroserleutide's Impact on Tumor Suppressor Gene PTEN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyroserleutide (B1684654) (YSL), a tripeptide compound, has demonstrated anti-tumor effects, particularly in hepatocellular carcinoma. A key mechanism of its action involves the modulation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in cell growth, proliferation, and survival that is often dysregulated in cancer. Central to this modulation is Tyroserleutide's effect on the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). This technical guide provides an in-depth analysis of Tyroserleutide's interaction with PTEN and the downstream consequences for the PI3K/AKT pathway, based on available preclinical research.

Introduction to Tyroserleutide and the PTEN/PI3K/AKT Pathway

Tyroserleutide is a low-molecular-weight polypeptide with demonstrated in vitro and in vivo anticancer properties against human hepatocellular carcinoma BEL-7402 cells.[1] Its mechanism of action is multifaceted, influencing calcium homeostasis and targeting the mitochondria. However, its most profound effects are observed in its ability to restore the balance of key regulatory proteins in the PI3K/AKT signaling pathway.

The PI3K/AKT pathway is a pivotal intracellular signaling cascade that promotes cell survival and proliferation. The tumor suppressor PTEN acts as a critical negative regulator of this pathway. By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN effectively shuts down the signaling cascade that leads to the activation of AKT, a serine/threonine kinase. In many cancers, PTEN function is lost or diminished, leading to hyperactivation of the PI3K/AKT pathway and uncontrolled cell growth.

Tyroserleutide's Mechanism of Action on PTEN

Research has shown that Tyroserleutide exerts its anti-tumor effects by directly influencing the expression and activity of PTEN and downstream effectors in the PI3K/AKT pathway.

Upregulation of PTEN Expression

Studies conducted on human hepatocellular carcinoma BEL-7402 cells have demonstrated that Tyroserleutide upregulates both the mRNA and protein expression of the tumor suppressor PTEN.[1][2] By increasing the cellular levels of PTEN, Tyroserleutide enhances the negative regulation of the PI3K/AKT pathway, thereby counteracting the pro-survival signals that are often hyperactive in cancer cells.

Inhibition of the PI3K/AKT Pathway

The upregulation of PTEN by Tyroserleutide leads to a cascade of inhibitory effects on the PI3K/AKT pathway. Specifically, Tyroserleutide has been shown to:

-

Inhibit AKT and PDK1 Expression and Activity: The increased activity of PTEN leads to the inhibition of mRNA and protein expression of the oncogene AKT, as well as a decrease in the kinase activities of both AKT and PDK1 (Phosphoinositide-dependent kinase 1).[1]

-

Modulate Downstream Effectors: The inhibition of AKT activity by Tyroserleutide influences several downstream targets:

-

Cell Cycle Regulation: It upregulates the expression of cell cycle regulatory factors p21 and p27, which leads to cell cycle repression and inhibition of tumor cell proliferation.[1][2]

-

Apoptosis Induction: Tyroserleutide treatment leads to a decreased phosphorylation level of MDM2, which in turn increases the protein level of the tumor suppressor p53, accelerating tumor cell death.[1] Furthermore, the inactivation of AKT removes its inhibitory effect on the pro-apoptotic protein Bad. This can lead to a decrease in the levels of the apoptosis inhibitors Bcl-2 and Bcl-XL, ultimately damaging tumor cell mitochondria and inducing apoptosis.[1]

-

Quantitative Data Summary

| Treatment Group | Dosage (µg/kg/day) | Tumor Growth Inhibition (%) | Reference |

| Tyroserleutide | 80 | 21.66 | [3] |

| Tyroserleutide | 160 | 41.34 | [3] |

| Tyroserleutide | 320 | 34.78 | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols from the original studies on Tyroserleutide are not publicly available. However, this section provides generalized, representative protocols for the key experimental techniques used to elucidate the effects of Tyroserleutide on the PTEN/PI3K/AKT pathway.

Cell Culture

-

Cell Line: Human hepatocellular carcinoma BEL-7402 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Quantitative Real-Time PCR (qRT-PCR) for PTEN mRNA Expression

-

RNA Extraction: Total RNA is extracted from Tyroserleutide-treated and control BEL-7402 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The relative expression of PTEN mRNA is quantified using a real-time PCR system with SYBR Green detection. The expression of a housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

-

Data Analysis: The relative fold change in PTEN mRNA expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for PTEN and AKT Protein Expression

-

Protein Extraction: Total protein is extracted from Tyroserleutide-treated and control BEL-7402 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against PTEN, AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.

In Vitro Kinase Assay for AKT Activity

-

Immunoprecipitation: AKT is immunoprecipitated from the cell lysates of Tyroserleutide-treated and control cells using an anti-AKT antibody conjugated to agarose (B213101) beads.

-

Kinase Reaction: The immunoprecipitated AKT is incubated with a specific substrate (e.g., GSK-3α) in a kinase reaction buffer containing ATP.

-

Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected by Western blot analysis using a phospho-specific antibody.

-

Quantification: The level of substrate phosphorylation is quantified by densitometry to determine the relative kinase activity of AKT.

In Vivo Tumor Xenograft Model

-

Cell Implantation: BEL-7402 cells are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are then treated with daily intraperitoneal injections of Tyroserleutide at various concentrations or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly with calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

Signaling Pathway of Tyroserleutide's Effect on PTEN/PI3K/AKT

Caption: Tyroserleutide upregulates PTEN, inhibiting the PI3K/AKT pathway and promoting apoptosis.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing protein expression via Western Blot.

Conclusion

Tyroserleutide represents a promising therapeutic agent that targets a fundamental pathway in cancer progression. Its ability to upregulate the tumor suppressor PTEN and subsequently inhibit the PI3K/AKT signaling cascade provides a clear mechanism for its anti-tumor effects observed in preclinical models of hepatocellular carcinoma. Further research is warranted to obtain more detailed quantitative data on its molecular interactions and to explore its full therapeutic potential in a clinical setting. This technical guide summarizes the current understanding of Tyroserleutide's action on PTEN and serves as a foundation for future investigations in this area.

References

- 1. Effects of Tyroserleutide on phosphatidylinositol 3'-kinase/AKT pathway in human hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of PTEN, p27, p21 and AKT mRNA and protein in human BEL-7402 hepatocarcinoma cells in transplanted tumors of nude mice treated with the tripeptide tyroservatide (YSV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the inhibitory effect of tyroserleutide on tumor growth and metastasis in nude mice model of human hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyroserleutide's Subcellular Journey: A Technical Guide to Its Mitochondrial Localization and Targeting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the subcellular localization and mitochondrial targeting of Tyroserleutide (YSL), a tripeptide with promising antitumor properties. Comprising L-tyrosine, L-serine, and L-leucine, YSL has demonstrated significant efficacy in various cancer models.[1][2] Understanding its mechanism of action at the subcellular level is paramount for its continued development as a therapeutic agent. This document provides a comprehensive overview of the experimental evidence demonstrating YSL's affinity for mitochondria and its direct impact on mitochondrial integrity, supported by detailed experimental protocols and quantitative data.

Subcellular Localization of Tyroserleutide

Fluorescent tracing and confocal colocalization studies in BEL-7402 human hepatocellular carcinoma cells have revealed that Tyroserleutide primarily distributes in the cytoplasm.[1][2][3][4] More specifically, it exhibits significant colocalization with the mitochondria, suggesting that this organelle is a key subcellular target for its antitumor activities.[1][2][3][4] This targeted accumulation within the mitochondria is a critical aspect of its mechanism of action, leading to the induction of apoptosis in cancer cells.[1]

Mitochondrial Targeting and Direct Effects

Experimental evidence strongly indicates that Tyroserleutide directly interacts with and disrupts mitochondrial function.[1][2][3][4] Studies on isolated mitochondria from BEL-7402 cells have shown that YSL can induce a decrease in the mitochondrial membrane potential (Δψm) and cause mitochondrial swelling.[1][2][3][4] These effects are indicative of the opening of the mitochondrial permeability transition pore (MPTP), a crucial event in the intrinsic pathway of apoptosis.[1]

Quantitative Analysis of Tyroserleutide's Effects on Mitochondria

The following tables summarize the quantitative data from studies on isolated mitochondria, demonstrating the direct impact of Tyroserleutide on mitochondrial function.

Table 1: Effect of Tyroserleutide on Mitochondrial Membrane Potential (Δψm)

| Treatment Group | Concentration | Duration | Method | Observed Effect |

| Control | - | 60 min | TMRM fluorescence quenching | Stable Δψm |

| Tyroserleutide | 50 µg/ml | 60 min | TMRM fluorescence quenching | Reversal of fluorescence quenching, indicating a decrease in Δψm |

Table 2: Effect of Tyroserleutide on Mitochondrial Swelling

| Treatment Group | Concentration | Duration | Method | Observed Effect (Change in Absorbance at 520 nm) |

| Control | - | 60 min | Spectrophotometry | No significant change |

| Tyroserleutide | 50 µg/ml | 60 min | Spectrophotometry | Decrease in absorbance, indicating mitochondrial swelling |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in Tyroserleutide's action and its investigation, the following diagrams have been generated using the DOT language.

References

- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells. | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Early In-Vitro Research on Tyroserleutide in Hepatocellular Carcinoma Cell Lines: A Technical Guide

Executive Summary: Tyroserleutide (B1684654) (YSL), a novel tripeptide compound (tyrosyl-seryl-leucine), has demonstrated significant anti-tumor effects against hepatocellular carcinoma (HCC) in early in-vitro studies. Research highlights its ability to inhibit proliferation, induce apoptosis and necrosis, and arrest the cell cycle in various HCC cell lines, including BEL-7402, SK-HEP-1, and MHCC97L. Mechanistically, YSL appears to target mitochondria directly, leading to mitochondrial dysfunction.[1] It modulates key regulatory proteins, upregulating cell cycle inhibitors p21 and p27 while downregulating Proliferating Cell Nuclear Antigen (PCNA).[2] Furthermore, YSL curtails the metastatic potential of HCC cells by inhibiting their adhesion and invasion, effects associated with the downregulation of ICAM-1, MMP-2, and MMP-9.[3] This guide provides a detailed overview of the quantitative data, experimental methodologies, and proposed signaling pathways from this foundational research.

Core In-Vitro Effects of Tyroserleutide on HCC Cells

Inhibition of Cell Proliferation and Viability

Tyroserleutide has been shown to exert a direct cytotoxic effect on HCC cells, significantly inhibiting their proliferation. Studies on the BEL-7402 cell line demonstrated that YSL inhibits growth and alters cell ultrastructure, leading to both necrosis and apoptosis.[2][4] Similar inhibitory effects on proliferation were observed in SK-HEP-1 and MHCC97L cell lines.[3][5] The anti-proliferative mechanism is closely linked to YSL's ability to interfere with the cell cycle.[2]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of YSL's anti-tumor activity is the induction of programmed cell death. In BEL-7402 cells, treatment with YSL leads to DNA fragmentation and ultrastructural changes characteristic of apoptosis.[2][4] The compound has been observed to localize in the cytoplasm and specifically colocalize with mitochondria, suggesting a direct action on this organelle to trigger the apoptotic cascade.[1] YSL causes mitochondrial swelling and a decrease in the mitochondrial membrane potential, key events in the intrinsic apoptosis pathway.[1]

Concurrently, YSL interrupts the progression of the cell cycle. Flow cytometry analysis revealed that YSL treatment causes BEL-7402 cells to arrest in the G0/G1 phase, postponing their advancement into the S phase.[2][4] This arrest is mediated by the significant upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of PCNA, a critical factor for DNA synthesis and replication.[2]

Inhibition of Cell Adhesion and Invasion

Beyond inhibiting growth, Tyroserleutide also targets the metastatic capabilities of HCC cells. In studies using the SK-HEP-1 cell line, YSL was found to significantly inhibit the adhesion of cancer cells to Matrigel and reduce their ability to invade the extracellular matrix.[3] This anti-invasive effect was also observed in MHCC97L cells.[6] The mechanism behind this is linked to the downregulation of molecules crucial for cell adhesion and matrix degradation, including Intercellular Adhesion Molecule-1 (ICAM-1) and Matrix Metalloproteinases (MMP-2 and MMP-9).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in-vitro studies of Tyroserleutide on HCC cell lines.

| Parameter | Cell Line | Concentration | Result | Reference |

| Cell Proliferation | SK-HEP-1 | 0.2 - 3.2 mg/mL | Cytotoxic function observed, proliferation inhibited | [3] |

| Cell Invasion Inhibition | SK-HEP-1 | 0.2 mg/mL | 19.33% inhibition | [3] |

| 0.4 mg/mL | 33.70% inhibition | [3] |

Table 1: Effects of Tyroserleutide on HCC Cell Proliferation and Invasion.

| Parameter | Cell Line | Effect | Mechanism | Reference |

| Cell Cycle | BEL-7402 | Arrest at G0/G1 phase | - | [2][4] |

| Protein Expression | BEL-7402 | Upregulation | p21 and p27 mRNA and protein | [2] |

| Downregulation | PCNA expression | [2] | ||

| Protein & mRNA Expression | SK-HEP-1 | Downregulation | ICAM-1, MMP-2, MMP-9 | [3] |

| MMP Activity | SK-HEP-1 | Decrease | MMP-2, MMP-9 | [3] |

Table 2: Effects of Tyroserleutide on Cell Cycle and Gene/Protein Expression.

Proposed Mechanism of Action

Early research suggests Tyroserleutide employs a multi-faceted approach to inhibit HCC growth and metastasis. The central mechanism appears to be the direct targeting of mitochondria, which initiates a cascade of events including cell cycle arrest and apoptosis, while a parallel action involves the downregulation of proteins essential for invasion and metastasis.

Caption: Proposed mechanism of Tyroserleutide in HCC cells.

Experimental Protocols

The following sections detail the methodologies employed in the foundational in-vitro research of Tyroserleutide.

References

- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a novel tripeptide, tyroserleutide (YSL), on cell cycle progression of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of tyroserleutide on lung metastasis of human hepatocellular carcinoma SK-HEP-1 and its mechanism affecting ICAM-1 and MMP-2 and -9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide(YSL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A novel tripeptide, tyroserleutide, inhibits irradiation-induced invasiveness and metastasis of hepatocellular carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Tyroserleutide hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Tyroserleutide (B1684654) hydrochloride, a tripeptide with demonstrated anti-tumor activity. This document details its mechanism of action, experimental protocols, and key data points to support further research and development.

Chemical and Physical Properties

Tyroserleutide hydrochloride is the hydrochloride salt of Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine.[1] It is a small molecule that has been isolated from the degradation products of porcine spleen and has shown potential in inhibiting tumor growth both in vitro and in vivo.[2][3]

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid hydrochloride | [4] |

| Synonyms | YSL hydrochloride, Tyr-Ser-Leu hydrochloride | [4] |

| CAS Number | 852982-42-4 | [2][5] |

| Molecular Formula | C₁₈H₂₈ClN₃O₆ | [2] |

| Molecular Weight | 417.88 g/mol | [2] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO (250 mg/mL with sonication) | [7] |

| Storage | Store at -20°C for long-term stability (≥ 2 years).[7] |

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound exerts its anti-tumor effects primarily through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell proliferation, survival, and metabolism that is often dysregulated in cancer.[4][8]

The proposed mechanism involves the following steps:

-

Upregulation of PTEN: this compound upregulates the expression of the tumor suppressor gene PTEN.[8]

-

Inhibition of PI3K and PDK1: The increased PTEN activity leads to the inhibition of PI3K and Phosphoinositide-dependent kinase-1 (PDK1).[8]

-

Reduced AKT and MDM2 Phosphorylation: This results in decreased phosphorylation of AKT and its downstream target, murine double minute 2 (MDM2).[8]

-

Upregulation of Tumor Suppressors: The inhibition of the pathway leads to the upregulation of p21, p27, and p53.[8]

-

Induction of Apoptosis: Ultimately, these events trigger mitochondrial damage and induce apoptosis in tumor cells.[1][8]

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Synthesis of this compound

Methodology:

-

Resin Preparation: Start with a Leucine-functionalized solid support resin (e.g., Wang or Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of Leucine using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Ser(tBu)-OH) using a coupling reagent such as HBTU/HOBt or DIC/HOBt in DMF and add it to the resin.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Tyr(tBu)-OH.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the tripeptide from the resin and remove the tert-butyl (tBu) side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).

-

Purification: Purify the crude Tyroserleutide peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: Dissolve the purified peptide in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. Lyophilize the solution to obtain this compound as a solid.

In Vivo Anti-Tumor Activity Assessment

The anti-tumor efficacy of this compound can be evaluated in a subcutaneous xenograft mouse model.[9]

Experimental Workflow:

Methodology:

-

Cell Culture: Culture a suitable human cancer cell line (e.g., hepatocellular carcinoma BEL-7402) in appropriate media.[9]

-

Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10⁷ cells/mL.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses. The control group should receive the vehicle.[9]

-

Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the animals.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze survival data if applicable.

Western Blot Analysis of PI3K/AKT Pathway

To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway in cancer cells treated with this compound.[10][11]

Methodology:

-

Cell Culture and Treatment: Seed cancer cells in culture plates and treat with varying concentrations of this compound for a specified duration. Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, PTEN, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Spectroscopic Data

While specific spectra for this compound are not widely published, this section provides an overview of the expected spectroscopic characteristics based on its chemical structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show characteristic signals for the amino acid residues:

-

Tyrosine: Aromatic protons of the p-hydroxyphenyl group, and signals for the α-CH and β-CH₂ protons.

-

Serine: Signals for the α-CH, β-CH₂, and hydroxyl protons.

-

Leucine: Signals for the α-CH, β-CH₂, γ-CH, and two diastereotopic methyl groups.

-

Peptide Bonds: Amide proton signals.

FT-IR Spectroscopy

The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch: Broad band from the hydroxyl groups of tyrosine and serine, and the carboxylic acid.

-

N-H stretch: From the amine hydrochloride and amide groups.

-

C=O stretch: From the carboxylic acid and amide carbonyl groups.

-

C-N stretch: From the amide bonds.

-

Aromatic C=C stretch: From the tyrosine ring.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (Tyroserleutide).

Conclusion

This compound is a promising anti-tumor tripeptide with a well-defined mechanism of action involving the PI3K/AKT signaling pathway. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed experimental protocols to facilitate further research into its therapeutic potential. The provided information is intended to serve as a valuable resource for scientists and researchers in the field of oncology and drug development.

References

- 1. Subcellular location of antitumor tripeptide-tyroserleutide in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound | Antitumor Tripeptide | DC Chemicals [dcchemicals.com]

- 4. Tyroserleutide | C18H27N3O6 | CID 10045387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndmate.com [rndmate.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. molnova.com [molnova.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tripeptide tyroserleutide plus doxorubicin: therapeutic synergy and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design Using Tyroserleutide in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyroserleutide (YSL), a tripeptide composed of tyrosine, serine, and leucine, has demonstrated notable anti-tumor and anti-metastatic effects in preclinical studies, particularly in models of hepatocellular carcinoma (HCC).[1][2] These application notes provide a comprehensive guide for designing and executing in vivo experiments using Tyroserleutide in mouse models. The protocols outlined below are synthesized from published research and standard laboratory procedures to ensure reproducibility and scientific rigor.

Data Presentation: Efficacy of Tyroserleutide in Mouse Models of Hepatocellular Carcinoma

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Tyroserleutide.

Table 1: Effect of Tyroserleutide on Survival Rate in H22 Ascitic Hepatocarcinoma Mouse Model

| Treatment Group | Dosage (µg/kg/day) | Administration Route | Survival Rate (%) | Statistical Significance (p-value) |

| Saline | - | Intraperitoneal | - | - |

| Tyroserleutide | 5 | Intraperitoneal | 49 | < 0.05 |

| Tyroserleutide | 20 | Intraperitoneal | 39 | < 0.05 |

| Tyroserleutide | 80 | Intraperitoneal | 89 | < 0.05 |

Data extracted from a study on mice transplanted with H22 tumor cells.[1]

Table 2: Tumor Growth Inhibition by Tyroserleutide in Human Hepatocarcinoma Bel-7402 Nude Mouse Model

| Treatment Group | Dosage (µg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| Saline | - | Intraperitoneal | - | - |

| Tyroserleutide | 80 | Intraperitoneal | 40 | < 0.05 |

| Tyroserleutide | 160 | Intraperitoneal | 64 | < 0.05 |

| Tyroserleutide | 320 | Intraperitoneal | 59 | < 0.05 |

Data from a study on nude mice transplanted with human hepatocarcinoma Bel-7402 cells.[1]